1-丙氨酸赤霉素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Alaninechlamydocin is an oligopeptide . It is a natural product found in Tolypocladium . It is a fungal metabolite originally isolated from a Great Lakes-derived Tolypocladium sp .

Synthesis Analysis

The cyclic tetrapeptide 1-alaninechlamydocin was purified from a Great Lakes-derived fungal isolate identified as a Tolypocladium sp . Its absolute configuration was determined using a combination of spectroscopic (1H−1H ROESY, ECD, and X-ray diffraction) and chemical (Marfey’s analysis) methods .Molecular Structure Analysis

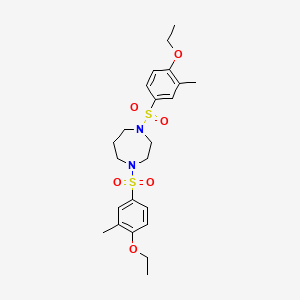

The molecular formula of 1-Alaninechlamydocin is C27H36N4O6 . The molecular weight is 512.6 g/mol . The IUPAC name is (3S,6S,9S,12R)-3-benzyl-6-methyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone .Chemical Reactions Analysis

1-Alaninechlamydocin showed potent antiproliferative/cytotoxic activities in a human pancreatic cancer cell line (MIA PaCa-2) at low-nanomolar concentrations .Physical And Chemical Properties Analysis

The molecular weight of 1-Alaninechlamydocin is 512.6 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . It also has a rotatable bond count of 9 .科学研究应用

HDAC Inhibition

1-Alaninechlamydocin is a potent inhibitor of histone deacetylases (HDACs) . HDACs are important regulators of gene expression and have been implicated in a variety of diseases . By inhibiting HDACs, 1-Alaninechlamydocin can potentially influence the treatment of these diseases .

Cancer Treatment

1-Alaninechlamydocin has shown potent antiproliferative/cytotoxic activities in a human pancreatic cancer cell line (MIA PaCa-2) at low-nanomolar concentrations . This suggests that it could be used as a potential treatment for certain types of cancer .

Cell Cycle Arrest

1-Alaninechlamydocin has been found to induce G2/M cell cycle arrest . This means it can halt the division of cells at a specific point, which could be particularly useful in slowing the growth of cancerous cells .

Apoptosis Induction

In addition to causing cell cycle arrest, 1-Alaninechlamydocin also induces apoptosis . Apoptosis is a form of programmed cell death, and inducing this process can help to eliminate cancerous or otherwise harmful cells .

Alzheimer’s Disease Treatment

HDAC inhibitors like 1-Alaninechlamydocin are being tested for the treatment of Alzheimer’s disease . By influencing gene expression, these compounds may be able to mitigate some of the symptoms or progression of this disease .

Treatment of Respiratory Conditions

HDAC inhibitors are also being explored for the treatment of asthma and chronic respiratory conditions . 1-Alaninechlamydocin, as an HDAC inhibitor, could potentially be used in this context .

属性

IUPAC Name |

(3S,6S,9S,12S)-3-benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N4O6/c1-17-24(33)30-20(15-18-9-4-2-5-10-18)27(36)31-14-8-12-21(31)26(35)29-19(25(34)28-17)11-6-3-7-13-22(32)23-16-37-23/h2,4-5,9-10,17,19-21,23H,3,6-8,11-16H2,1H3,(H,28,34)(H,29,35)(H,30,33)/t17-,19-,20-,21-,23?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNUPNOLDLHVTB-UKAZWLHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(=O)C3CO3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CCCCCC(=O)C3CO3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 101905316 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

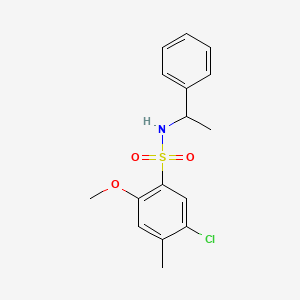

![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604854.png)

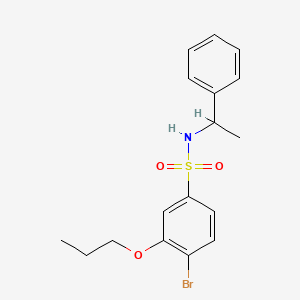

![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604858.png)

![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604861.png)

![4-fluoro-N-(2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)-3-methylbenzenesulfonamide](/img/structure/B604865.png)

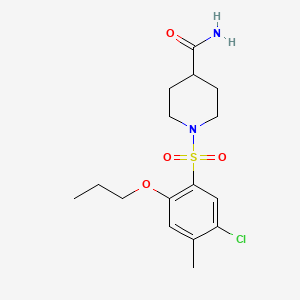

![1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B604868.png)